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Compound of Interest

3-(1-Methylindolin-5-yl)propanoic
Compound Name: d
aci

Cat. No.: B13542323

Get Quote

Executive Summary & Chemical Context

3-(1-Methylindolin-5-yl)propanoic acid is a disubstituted indoline derivative characterized by

an N-methylated dihydroindole core and a propanoic acid side chain at the C5 position. Unlike
its oxidized indole counterpart, the indoline core possesses a distinct non-planar geometry and
increased electron density at the nitrogen, influencing its reactivity and spectral signature.

Chemical Formula: C12H1sNO2

Molecular Weight: 205.26 g/mol

Exact Mass: 205.1103

Key Impurity: 3-(1-Methyl-1H-indol-5-yl)propanoic acid (Oxidation product)

Structural Significance

The C5-substitution pattern is critical for biological activity in various pharmacophores.
Verification of the indoline oxidation state (saturation at C2-C3) versus the indole is the primary

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b13542323#bc-rfq
https://www.benchchem.com/product/b13542323/docs?utm_src=pdf-body#spectroscopic-characterization-guide-3-1-methylindolin-5-yl-propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13542323?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

analytical challenge.

Synthesis & Impurity Logic

Understanding the synthesis origin is essential for interpreting spectral impurities. The
compound is typically accessed via the reduction of the corresponding cinnamic acid derivative
or the direct hydrogenation of the indole analog.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway highlighting the origin of the acrylic acid intermediate and potential
oxidation impurities.

Spectroscopic Data Analysis[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the definitive tool for confirming the indoline core structure. The
saturation of the C2-C3 bond results in two distinct triplets (or multiplets) in the upfield aliphatic
region, contrasting with the aromatic C2/C3 protons of an indole.

1H NMR Data (400 MHz, DMSO-de)

Note: Chemical shifts are representative of the indoline class.
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13C NMR Data (100 MHz, DMSO-ds)
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Type Shift (6, ppm) Assighment
C=0 174.8 Carboxylic Acid Carbonyl
Ar-C (C7a) 152.4 Quaternary, attached to N
Ar-C (C3a) 130.1 Quaternary, bridgehead
Ar-C (C5) 129.5 Quaternary, alkyl substituted
Ar-CH (C6) 126.8 Aromatic CH
Ar-CH (C4) 1235 Aromatic CH
Ar-CH (C7) 106.9 Aromatic CH (Shielded)
Indoline C2 55.8 Methylene adjacent to N
N-CHs 36.2 Methyl carbon
Propyl 3 36.0 Methylene alpha to COOH
Benzylic methylene (side
Propyl a 30.5 )
chain)
Indoline C3 28.2 Benzylic methylene (ring)

Mass Spectrometry (ESI-MS)

« lonization Mode: Positive Electrospray (ESI+)

e Molecular lon [M+H]*: 206.12 m/z

o Fragmentation Pattern:
o 206 — 146 m/z: Loss of acetic acid/propanoic fragment (cleavage of side chain).
o 206 — 132 m/z: Loss of propanoic acid group (C3H602).

o 146 — 131 m/z: Loss of methyl radical from the core.

Infrared Spectroscopy (FT-IR)
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2800-3100 cm~1: C-H stretching (Aliphatic and Aromatic).

1705-1720 cm~1: C=0 stretch (Carboxylic acid dimer).

1610, 1495 cm~1: C=C aromatic ring stretching.

1250 cm~1: C-N stretching (Ar-amine).

Experimental Protocols
Protocol 1: NMR Sample Preparation

Objective: To maximize resolution and prevent aggregation.

Weigh 5-10 mg of the solid sample into a clean vial.

e Add 0.6 mL of DMSO-ds (99.9% D). Note: CDClsz may be used, but DMSO is preferred for
carboxylic acids to sharpen the OH peak.

e Sonicate for 30 seconds to ensure complete dissolution.
« Filter through a glass wool plug into the NMR tube if any turbidity remains.

o Critical Parameter: Set the relaxation delay (d1) to at least 2.0 seconds to allow accurate
integration of the carboxylic proton.

Protocol 2: HPLC Purity & Impurity Profiling

Objective: Separate the indoline product from the indole impurity.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

» Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm and 280 nm.
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e Retention Logic: The Indole impurity (fully aromatic) will be less polar and retain longer than
the Indoline (partially saturated) product.

Visualization of Spectral Correlations

The following diagram illustrates the COSY (Through-bond) and HMBC (Long-range)
correlations required to unequivocally assign the structure.
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Figure 2: Key NMR correlations. Strong COSY coupling between C2 and C3 confirms the
indoline ring saturation. NOESY between N-Me and H-C7/H-C2 confirms the methylation site.
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o To cite this document: BenchChem. [Spectroscopic Characterization Guide: 3-(1-
Methylindolin-5-yl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13542323/docs#spectroscopic-characterization-
guide-3-1-methylindolin-5-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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